REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:16])[S:3]([C:6]1[CH:11]=[C:10]([N+:12]([O-])=O)[CH:9]=[CH:8][C:7]=1[Cl:15])(=[O:5])=[O:4]>Cl>[CH3:1][N:2]([CH3:16])[S:3]([C:6]1[CH:11]=[C:10]([NH2:12])[CH:9]=[CH:8][C:7]=1[Cl:15])(=[O:5])=[O:4]
|
Name
|
stannous chloride dihydrate
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
CN(S(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature of 10° C
|
Type
|
CUSTOM
|
Details
|
After removing the cooling bath
|
Type
|
CUSTOM
|
Details
|
rose to 55° C.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove the complex of the product with stannic chloride
|
Type
|
ADDITION
|
Details
|
The product was treated with water
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride
|
Type
|
CUSTOM
|
Details
|
Removal of solvent from the dried
|
Type
|
EXTRACTION
|
Details
|
extract on a rotary evaporator
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(S(=O)(=O)C1=C(C=CC(=C1)N)Cl)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22 g | |
YIELD: CALCULATEDPERCENTYIELD | 49.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |